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Compound of Interest

Compound Name: BMS-466442

CAS No.: 1598424-76-0

Cat. No.: B606233 Get Quote

Introduction & Chemical Identity
BMS-466442 is a highly selective inhibitor of the Asc-1 transporter (SLC7A10), a sodium-

independent system responsible for the transport of small neutral amino acids, including D-

serine and glycine, which are co-agonists of the NMDA receptor. Unlike earlier kinase inhibitors

bearing similar "BMS" designations, BMS-466442 is a peptidomimetic indole derivative used

primarily in neuroscience research to model schizophrenia and synaptic plasticity.
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Parameter Detail

IUPAC Name

Methyl (2S)-3-(1-benzyl-1H-imidazol-4-yl)-2-{[(6-

(benzyloxy)-5-methoxy-1H-indol-2-

yl)carbonyl]amino}propanoate

Common Name BMS-466442

CAS Number 1598424-76-0

Molecular Formula C₃₁H₃₀N₄O₅

Molecular Weight 538.60 g/mol

Target Asc-1 (SLC7A10); IC₅₀ = ~11–37 nM

Solubility
DMSO (Soluble), Ethanol (Low), Water

(Insoluble)

SMILES Code: COC1=C(OCC2=CC=CC=C2)C=C3NC(=CC3=C1)C(=O)NC=N4)C(=O)OC

Retrosynthetic Analysis
The synthesis of BMS-466442 is convergent, relying on the coupling of two complex

fragments: a substituted indole-2-carboxylic acid (Fragment A) and a regioselectively

benzylated histidine derivative (Fragment B).
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Figure 1: Retrosynthetic strategy dividing BMS-466442 into an indole core and a histidine tail.

Detailed Synthesis Protocol
Phase 1: Synthesis of the Indole Core (Fragment A)
Objective: Synthesize 5-methoxy-6-(benzyloxy)-1H-indole-2-carboxylic acid. Methodology: The

Modified Reissert Indole Synthesis is chosen for its scalability and reliability in producing 2-

substituted indoles.

Reagents:

Starting Material: 4-methoxy-5-(benzyloxy)-2-nitrotoluene (commercially available or

synthesized via nitration of the benzyl ether of isovanillin).

Potassium ethoxide (KOEt).
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Diethyl oxalate.[1]

Zinc powder / Acetic acid.

Protocol:

Condensation:

In a flame-dried 3-neck flask under Argon, dissolve 4-methoxy-5-(benzyloxy)-2-

nitrotoluene (10 mmol) in anhydrous ethanol (50 mL).

Add diethyl oxalate (12 mmol) and potassium ethoxide (12 mmol) dropwise.

Reflux for 4 hours.[1] The solution will turn deep red/purple, indicating the formation of the

potassium salt of the enol pyruvate.

Mechanism:[2][3][4][5] Base-catalyzed deprotonation of the benzylic methyl group followed

by attack on the oxalate ester.

Reductive Cyclization:

Cool the mixture to room temperature. Acidify with glacial acetic acid.

Add Zinc powder (50 mmol) portion-wise (Caution: Exothermic).

Heat to 80°C for 2 hours. The nitro group is reduced to an amine, which spontaneously

condenses with the ketone to close the indole ring.

Saponification:

Filter off excess Zinc. Concentrate the filtrate.

Dissolve the residue (Indole ethyl ester) in THF/Water (1:1).

Add LiOH (3 eq) and stir at 50°C for 3 hours.

Acidify with 1M HCl to pH 2. The product, Fragment A, will precipitate. Filter, wash with

cold water, and dry.[1]
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Phase 2: Synthesis of the Histidine Fragment (Fragment
B)
Objective: Synthesize Methyl (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate. Criticality:

Regioselectivity is key. Benzylation must occur at the N(tau) position (N-1), not the N(pi)

position (N-3).

Protocol:

Protection: Start with N-alpha-Boc-L-Histidine methyl ester to protect the alpha-amine.

Alkylation:

Dissolve Boc-His-OMe (10 mmol) in dry DMF (20 mL).

Add Benzyl bromide (10.5 mmol).

Stir at room temperature for 12 hours.

Note: Alkylation of the neutral imidazole ring favors the N(tau)-benzyl isomer (the desired

1-benzyl isomer) due to steric and thermodynamic factors.

Deprotection:

Concentrate the mixture and purify via silica gel chromatography (DCM/MeOH gradient) to

isolate the 1-benzyl isomer.

Dissolve the intermediate in DCM (10 mL) and add TFA (5 mL). Stir for 1 hour.

Concentrate to dryness.[6] The residue is Fragment B (as the TFA salt).

Phase 3: Final Coupling
Objective: Amide bond formation.

Protocol:

Dissolve Fragment A (1.0 eq) and Fragment B (1.1 eq, TFA salt) in anhydrous DMF.
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Add HATU (1.2 eq) as the coupling agent.

Add DIPEA (Diisopropylethylamine, 3.0 eq) to activate the carboxylic acid and neutralize the

amine salt.

Stir at room temperature for 4–6 hours. Monitor by LC-MS (Target Mass: 539.6 [M+H]+).

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and

brine.

Purification: Flash column chromatography (Hexanes/EtOAc -> EtOAc/MeOH).

Final Product: Off-white solid.

Quality Control & Validation
Every batch of BMS-466442 must undergo the following validation steps before biological use.

Analytical Specifications
Method Acceptance Criteria

¹H NMR (400 MHz, DMSO-d₆)

Characteristic singlets for methoxy (~3.8 ppm)

and benzyloxy methylene (~5.1 ppm). Indole NH

(~11.5 ppm). Histidine imidazole protons (7.5–

8.0 ppm).

HPLC Purity >98% (AUC) at 254 nm.

Mass Spectrometry [M+H]⁺ = 539.2 ± 0.5 Da.

Chiral Purity
>99% ee (L-isomer) via Chiral HPLC (Chiralpak

AD-H).
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Figure 2: Step-by-step experimental workflow for the synthesis of BMS-466442.

Biological Application: Asc-1 Inhibition Assay
Context: BMS-466442 is used to study the role of D-serine transport in synaptic plasticity. It

prevents the efflux/uptake of D-serine by Asc-1.

Protocol (In Vitro Uptake Assay):

Cell Line: HEK293 cells stably transfected with human SLC7A10 (Asc-1).

Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

Inhibitor Prep: Dissolve BMS-466442 in DMSO (10 mM stock). Dilute to final concentrations

(1 nM – 1 µM).

Uptake:

Pre-incubate cells with BMS-466442 for 10 min.

Add radiolabeled substrate: [³H]-D-Serine (50 nM).

Incubate for 5 minutes at 37°C.

Termination: Wash cells 3x with ice-cold KRH buffer.
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Measurement: Lyse cells (0.1 M NaOH) and measure radioactivity via liquid scintillation

counting.

Data Analysis: Plot % Inhibition vs. Log[BMS-466442]. Expected IC₅₀ ≈ 11–30 nM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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